3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring, an oxadiazole ring, and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated oxadiazole.
Formation of the benzamide: The final step involves the reaction of the oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form an amine or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide.
Reduction: Formation of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The oxadiazole ring and the benzamide group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[1-(3-phenyl-1,2,4-triazol-5-yl)ethyl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-methoxy-N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)ethyl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the methoxy group, oxadiazole ring, and benzamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(19-17(22)14-9-6-10-15(11-14)23-2)18-20-16(21-24-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCEKVHGUYIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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